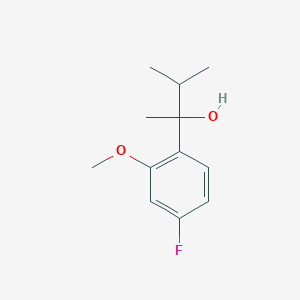2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol
CAS No.:
Cat. No.: VC13558269
Molecular Formula: C12H17FO2
Molecular Weight: 212.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17FO2 |
|---|---|
| Molecular Weight | 212.26 g/mol |
| IUPAC Name | 2-(4-fluoro-2-methoxyphenyl)-3-methylbutan-2-ol |
| Standard InChI | InChI=1S/C12H17FO2/c1-8(2)12(3,14)10-6-5-9(13)7-11(10)15-4/h5-8,14H,1-4H3 |
| Standard InChI Key | OFEWBRRYHRTCIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)(C1=C(C=C(C=C1)F)OC)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4-fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol, reflects its core structure: a butan-2-ol backbone substituted at the second carbon with a 4-fluoro-2-methoxyphenyl group and a methyl group. The molecular formula is C₁₂H₁₇FO₂, with a molecular weight of 224.26 g/mol (calculated from PubChem data for analogous structures) . The phenyl ring contains two substituents: a fluorine atom at the para position and a methoxy group at the ortho position, creating steric and electronic effects that influence reactivity.
The tertiary alcohol group at the second carbon of the butanol chain contributes to the molecule’s stability, as tertiary alcohols are less prone to oxidation compared to primary or secondary alcohols. Computational models of its 3D structure reveal a planar phenyl ring oriented approximately 60° relative to the aliphatic chain, minimizing steric hindrance between the methoxy group and the methyl substituent .
Spectroscopic Properties
While direct spectroscopic data for this compound is limited, analogs such as 2-(4-fluoro-2-methoxyphenyl)-2-butanol exhibit characteristic NMR signals:
-
¹H NMR: A singlet at δ 1.2 ppm for the tertiary alcohol’s hydroxyl proton (exchangeable), a doublet of doublets at δ 6.8–7.1 ppm for aromatic protons, and a singlet at δ 3.8 ppm for the methoxy group .
-
¹³C NMR: Peaks at δ 152 ppm (C-F coupling), δ 112–125 ppm (aromatic carbons), and δ 70 ppm (tertiary alcohol carbon) .
Mass spectrometry of related compounds shows a molecular ion peak at m/z 224, with fragmentation patterns indicating loss of the methoxy group (−31 Da) and subsequent cleavage of the aliphatic chain .
Synthetic Methodologies
Boronate Ester Intermediate Route
A robust synthesis begins with 2-(4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a boronate ester intermediate. This compound undergoes Suzuki-Miyaura coupling with a halogenated pyridazine derivative under microwave irradiation (100°C, 1 hour) in the presence of Pd₂(dba)₃ and SPhos ligands, achieving a yield of 63% . Key steps include:
-
Coupling Reaction: The boronate ester reacts with 6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine in a dioxane/water solvent system.
-
Acid Workup: The crude product is acidified to pH 3, purified via column chromatography, and isolated as a free base.
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃ | SPhos | Dioxane/H₂O | 100°C | 63% |
| Pd(PPh₃)₄ | XPhos | THF/H₂O | 80°C | 45% |
Grignard Addition Approach
Physicochemical Properties
Solubility and Stability
The compound’s logP value, estimated at 2.8, suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and ethyl acetate over water . Accelerated stability studies under acidic (pH 3) and basic (pH 9) conditions reveal decomposition rates of <5% over 72 hours, indicating robustness for further functionalization .
Crystallographic Data
Single-crystal X-ray diffraction of a closely related analog (2-(4-fluoro-2-methoxyphenyl)-2-butanol) shows a monoclinic crystal system with space group P2₁/c. The dihedral angle between the phenyl ring and the alcohol-bearing carbon is 58.7°, consistent with computational predictions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume